Cas no 117459-95-7 (2-Pyridinamine,N-2-propyn-1-yl-)
2-Pyridinamine,N-2-propyn-1-yl- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinamine,N-2-propyn-1-yl-
- 2-Pyridinamine,N-2-propynyl-(9CI)
- 2-(N-prop-2'-inyl)aminopyridin
- N-(prop-2-ynyl)pyridine-2-amine
- N-(PROP-2-YN-1-YL)PYRIDIN-2-AMINE
- pyridylpropargylamine
- 2-pyridinamine, N-2-propynyl-
- N-prop-2-ynylpyridin-2-amine
- CS-0094837
- 117459-95-7
- SCHEMBL18047238
- N-prop-2-yn-1-ylpyridin-2-amine
- AKOS011420896
- D75633
- InChI=1/C8H8N2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,9,10
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- Inchi: 1S/C8H8N2/c1-2-6-9-8-5-3-4-7-10-8/h1,3-5,7H,6H2,(H,9,10)
- InChI Key: MGRLLCKYVXQMAB-UHFFFAOYSA-N
- SMILES: N(CC#C)C1C=CC=CN=1
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92000
- LogP: 1.19970
2-Pyridinamine,N-2-propyn-1-yl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165477-1g |
N-(Prop-2-yn-1-yl)pyridin-2-amine |
117459-95-7 | 97% | 1g |
¥8619.00 | 2024-08-09 |
2-Pyridinamine,N-2-propyn-1-yl- Related Literature
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1. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-aminesDavid Sucunza,Abdelouahid Samadi,Mourad Chioua,Daniel B. Silva,Cristina Yunta,Lourdes Infantes,M. Carmo Carreiras,Elena Soriano,José Marco-Contelles Chem. Commun. 2011 47 5043
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Avik Kumar Bagdi,Sougata Santra,Kamarul Monir,Alakananda Hajra Chem. Commun. 2015 51 1555
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Yimiao He,Wenqing Yin,Jian Wang,Jianrong Huang,Xinru Pang,Chunfang Gan,Fang Yang,Chusheng Huang Org. Chem. Front. 2018 5 1772
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Guichun Fang,Xihe Bi Chem. Soc. Rev. 2015 44 8124
Additional information on 2-Pyridinamine,N-2-propyn-1-yl-
Introduction to 2-Pyridinamine, N-2-propyn-1-yl- (CAS No. 117459-95-7) and Its Emerging Applications in Chemical Biology
2-Pyridinamine, N-2-propyn-1-yl-, identified by the Chemical Abstracts Service Number (CAS No.) 117459-95-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridineamine class, characterized by a pyridine ring substituted with an amine group at the 2-position and an acetylenyl group at the 2-propynyl position. The combination of these functional groups imparts distinct chemical reactivity and biological relevance, making it a valuable scaffold for drug discovery and molecular research.
The structural motif of N-2-propyn-1-yl-pyridinamine features a conjugated system that enhances its interaction with biological targets. The pyridine ring is a common pharmacophore in medicinal chemistry, often found in numerous therapeutic agents due to its ability to form hydrogen bonds and coordinate with metal ions. The presence of an amine group at the 2-position further expands its utility, allowing for further derivatization and modification to tailor specific biological responses. Additionally, the acetylenyl substituent introduces reactivity that can be exploited in cross-coupling reactions, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridinamine derivatives. Studies have demonstrated that compounds with similar structural features exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic distribution within the N-2-propyn-1-yl-pyridinamine molecule may contribute to its ability to modulate enzyme activity and receptor binding, making it a promising candidate for further investigation.
One of the most compelling aspects of CAS No. 117459-95-7 is its versatility in chemical synthesis. The acetylenyl group serves as an excellent handle for palladium-catalyzed reactions, such as Sonogashira coupling, which allows for the introduction of additional aryl or vinyl groups. This flexibility enables chemists to design novel analogs with tailored properties for specific applications. For instance, researchers have utilized this scaffold to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer.
Recent advancements in computational chemistry have further accelerated the exploration of N-2-propyn-1-yl-pyridinamine derivatives. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These simulations have guided the optimization of lead compounds by predicting binding affinities and identifying key interaction points. Such computational approaches are essential in modern drug discovery pipelines, reducing the reliance on empirical screening and improving efficiency.
The therapeutic potential of CAS No. 117459-95-7 has been highlighted in several preclinical studies. Researchers have investigated its effects on various disease models, demonstrating promising results in reducing inflammation and inhibiting tumor growth. The pyridineamine core appears to disrupt signaling pathways that are aberrantly activated in pathological conditions, offering a new mechanism for therapeutic intervention. While further clinical trials are necessary to validate these findings, these early successes underscore the importance of exploring novel chemical entities like 2-Pyridinamine, N-2-propyn-1-yl.
From a synthetic chemistry perspective, N-2-propynylpyridinamine represents an intriguing challenge due to its complex functionalization requirements. However, recent innovations in synthetic methodologies have made it more accessible than ever before. Transition-metal-catalyzed reactions, particularly those involving palladium and copper complexes, have enabled efficient construction of the desired framework. These advances are not only accelerating academic research but also paving the way for industrial applications where scalable synthesis is crucial.
The role of CAS No. 117459-95-7 in interdisciplinary research is also noteworthy. Its unique properties make it a valuable tool for studying fundamental biological processes as well as for developing novel therapeutics. By integrating insights from organic chemistry, biochemistry, and pharmacology, scientists can harness the full potential of this compound and its derivatives. This cross-disciplinary approach is essential for addressing complex diseases that require multifaceted strategies.
In conclusion,2-Pyridinamine,N-2-propyn-l, as represented by CAS No. 117459957,is a versatile and promising compound with significant implications in chemical biology and drug discovery Its unique structure offers opportunities for designing molecules with tailored biological activities Further research into this scaffold is likely to yield valuable insights into disease mechanisms as well as new therapeutic options
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